11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole
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Overview
Description
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole is a complex organic compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their aromatic heterocyclic structures, which consist of two benzene rings fused on either side of a five-membered nitrogen-containing ring. These compounds have garnered significant interest due to their unique optoelectronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole involves multiple steps, starting with the preparation of the carbazole core. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Scientific Research Applications
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole has a wide range of scientific research applications, including:
Optoelectronics: Due to its unique optoelectronic properties, the compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the fabrication of conductive polymers and nanodevices.
Biological Research: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole can be compared with other carbazole derivatives, such as:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
Poly(N-vinyl carbazole): Widely used in photocopiers and organic LEDs due to its excellent photoconductive properties.
Properties
CAS No. |
114456-65-4 |
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Molecular Formula |
C35H31NO |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
11-butyl-5-(2,2-diphenylethenyl)-8-methoxybenzo[a]carbazole |
InChI |
InChI=1S/C35H31NO/c1-3-4-21-36-34-20-19-28(37-2)24-32(34)33-23-27(29-17-11-12-18-30(29)35(33)36)22-31(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-20,22-24H,3-4,21H2,1-2H3 |
InChI Key |
HZHWFUNRNNCZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)OC)C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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